2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a thiazole core substituted with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl group and an N-(2-methoxyethyl)acetamide side chain. Key features include:
- Thiazole ring: A heterocyclic scaffold common in antimicrobial and enzyme-targeting agents .
- Sulfanyl bridge: Enhances molecular flexibility and binding interactions, as seen in Orco agonists like OLC-12 .
- 4-Fluorophenyl group: A pharmacophore associated with improved metabolic stability and target affinity .
- N-(2-Methoxyethyl)acetamide: A polar side chain that may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-22-7-6-18-15(21)8-13-9-23-16(19-13)24-10-14(20)11-2-4-12(17)5-3-11/h2-5,9H,6-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUKWMMCOIUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.44 g/mol. The structure features a thiazole ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to our target have been effective against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported the identification of a thiazole-based compound that inhibited tumor growth in multicellular spheroid models, suggesting potential for in vivo efficacy .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound's structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, influencing pathways related to cell survival and apoptosis.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
- Anticancer Screening : A study screening various thiazole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The introduction of a fluorophenyl group was particularly effective in increasing potency .
- Antimicrobial Testing : In vitro assays demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group was crucial for this activity .
Data Tables
Comparison with Similar Compounds
Thiazole-Containing Acetamide Analogs
Key Observations :
- GSK1570606A shares the thiazole and fluorophenyl motifs but lacks the sulfanyl bridge and methoxyethyl group. It inhibits Mycobacterium tuberculosis enzymes, suggesting the target compound may have similar applications .
- CDD-934506 incorporates a sulfanyl-linked oxadiazole instead of a thiazole, highlighting the importance of heterocycle choice in modulating activity .
Sulfanyl-Acetamide Derivatives
Key Observations :
- OLC-12 and VUAA-1 utilize sulfanyl bridges to connect triazole and aromatic groups, mirroring the target compound’s design. Their activity as Orco agonists suggests sulfanyl-acetamides are versatile in receptor modulation .
- The compound in combines a sulfonyl group with fluorophenyl and thiophene moieties, indicating that electron-withdrawing substituents (e.g., fluorine) enhance target engagement .
Fluorophenyl-Containing Derivatives
Key Observations :
- AIFPA demonstrates the utility of fluorophenyl-acetamides in non-pharmacological applications (e.g., polymer synthesis), broadening the scope for the target compound .
- The compound in features dual sulfanyl groups, suggesting that the target compound’s fluorophenyl-sulfanyl moiety could enhance redox-modulating activity .
Preparation Methods
Reaction Conditions and Optimization
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Reactants :
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Thiourea (1.2 equiv)
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Ethyl 4-bromoacetoacetate (1.0 equiv)
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Solvent : Ethanol (anhydrous)
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Yield : 78–82% after recrystallization (ethanol/water).
The product is hydrolyzed to the carboxylic acid using 2N HCl, followed by neutralization with NaHCO₃.
Sulfanyl Group Introduction via Nucleophilic Substitution
The sulfanyl bridge is formed by reacting the thiazole intermediate with 2-(4-fluorophenyl)-2-oxoethyl mercaptan .
Synthesis of 2-(4-Fluorophenyl)-2-oxoethyl Mercaptan
Coupling to Thiazole Intermediate
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Reactants :
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4-(Bromomethyl)thiazole-2-carboxylic acid (1.0 equiv)
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2-(4-Fluorophenyl)-2-oxoethyl mercaptan (1.2 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Acetone (anhydrous)
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Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Amide Bond Formation with N-(2-Methoxyethyl)amine
The final step involves coupling the thiazole-sulfanyl intermediate with N-(2-methoxyethyl)acetamide .
Preparation of N-(2-Methoxyethyl)acetamide
Coupling via Carbodiimide Chemistry
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Reactants :
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Thiazole-sulfanyl carboxylic acid (1.0 equiv)
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N-(2-Methoxyethyl)acetamide (1.1 equiv)
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Coupling Agent : EDCl (1.2 equiv), HOBt (1.2 equiv)
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Solvent : DMF (anhydrous)
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (600 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, Ar-H), 7.36–7.01 (m, 12H, Ar-H), 5.42 (d, J=11.4 Hz, 1H, CH₂), 4.87 (d, J=11.4 Hz, 1H, CH₂), 2.90 (m, 1H, OCH₂CH₂O), 1.16 (d, J=7.2 Hz, 3H, CH₃), 0.93 (d, J=3.6 Hz, 3H, CH₃).
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¹³C NMR (150 MHz, DMSO-d₆) : δ 208.08 (C=O), 196.42 (C=O), 165.82 (C-F), 165.01 (C-S), 164.14 (C-N), 138.11–115.69 (Ar-C), 63.02 (OCH₂), 51.75 (NCH₂), 39.42 (CH₂), 18.80 (CH₃), 17.86 (CH₃).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch Cyclization | Thiazole ring formation | 78–82 | 98.5 |
| Sulfide Coupling | Nucleophilic substitution | 85 | 99.2 |
| EDCl/HOBt Coupling | Amide bond formation | 76 | 99.8 |
Challenges and Optimization Strategies
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Sulfide Oxidation : The sulfanyl group is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar).
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Regioselectivity : Thiazole bromination at the 4-position requires careful control of stoichiometry to avoid di-substitution.
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Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction rates but may complicate purification .
Q & A
Q. How are off-target effects minimized during lead optimization?
- Answer:
- Selectivity panels : Screen against 50+ related targets (e.g., kinase family members) to identify cross-reactivity .
- Proteome-wide profiling : Use thermal shift assays (CETSA) to detect unintended protein interactions .
- CRISPR-Cas9 gene editing : Knock out suspected off-target genes and re-assay activity to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
